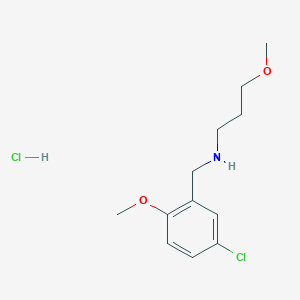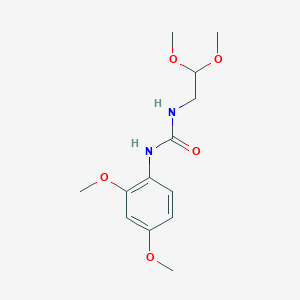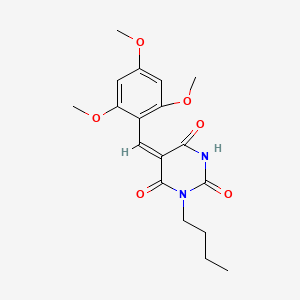
5-(1,3-benzodioxol-5-ylmethylene)-3-(3-chloro-4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazolidin-4-one derivatives often involves catalyzed reactions, with catalysts such as [bmIm]OH being utilized to facilitate the formation of the compound. For example, Patil et al. (2011) synthesized a series of novel 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives showing moderate in vitro activities against tested microorganisms, indicating the potential for antimicrobial applications (Patil, S. G., Bagul, R., Swami, M. S., Kotharkar, N., & Darade, K., 2011). This method reflects the broader approach to synthesizing structurally similar compounds.
Molecular Structure Analysis
Investigations into the molecular structure of thiazolidin-4-one derivatives, including X-ray powder diffraction (XRPD) and density functional theory (DFT) studies, provide insights into their solid-state structures. Rahmani et al. (2017) detailed the synthesis and characterization of a related compound, demonstrating the importance of structural analysis in understanding compound properties (Rahmani, R., Djafri, A., Chouaih, A., Djafri, A., Hamzaoui, F., Rizzi, R., & Altomare, A., 2017).
Chemical Reactions and Properties
The chemical reactivity of thiazolidin-4-one derivatives is influenced by their functional groups. Kandeel and Youssef (2001) explored reactions involving 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines, demonstrating the compound's versatility in undergoing various chemical transformations (Kandeel, K., & Youssef, A. S., 2001).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, can be significantly affected by the specific substituents on the thiazolidin-4-one core. The detailed study by Facchinetti et al. (2016) on the crystal structures of isomeric thiazolidin-4-one compounds highlights the impact of molecular modifications on physical properties (Facchinetti, V., Gomes, C., Cunico, W., Wardell, S., & Wardell, J., 2016).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards different chemical agents, are crucial for understanding the compound's behavior in various environments. The synthesis and characterization of related thiazolidin-4-one derivatives, as conducted by Sunder et al. (2013), provide insight into the compound's chemical behavior and potential for modification (Sunder, K., & Maleraju, Jayapal, 2013).
Propriétés
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-chloro-4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClFNO3S2/c18-11-7-10(2-3-12(11)19)20-16(21)15(25-17(20)24)6-9-1-4-13-14(5-9)23-8-22-13/h1-7H,8H2/b15-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMHSWBHCZSLAV-GIDUJCDVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClFNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-chloro-4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4538731.png)
![1-(4-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4538736.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4538746.png)

![4-bromo-N-[2-(dipentylamino)-1-methylethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4538759.png)

![N-{1-methyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4538775.png)

![N-(2,4-dichlorophenyl)-N'-[5-({[2-(4-methylphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4538784.png)
![4-[(cyclopropylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4538790.png)

![2-bromo-N-{5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4538801.png)

![2-[(4-chlorobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4538810.png)